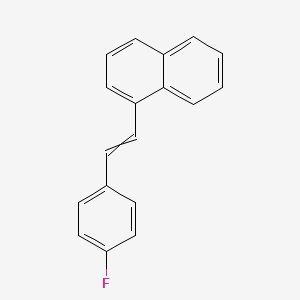

1-(4-Fluorostyryl)naphthalene

Description

1-(4-Fluorostyryl)naphthalene is a naphthalene derivative featuring a styryl group (vinyl-linked phenyl) substituted with a fluorine atom at the para position. This compound combines the aromatic properties of naphthalene with the electronic effects of the fluorostyryl substituent.

Properties

Molecular Formula |

C18H13F |

|---|---|

Molecular Weight |

248.3 g/mol |

IUPAC Name |

1-[2-(4-fluorophenyl)ethenyl]naphthalene |

InChI |

InChI=1S/C18H13F/c19-17-12-9-14(10-13-17)8-11-16-6-3-5-15-4-1-2-7-18(15)16/h1-13H |

InChI Key |

DANJUFMMKKUECI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C=CC3=CC=C(C=C3)F |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Effects on Photophysical Properties

Substituents on naphthalene significantly alter absorption and fluorescence characteristics:

- Silylethynyl-substituted naphthalenes :

- 1,4-Bis(trimethylsilylethynyl)naphthalene exhibits a bathochromic shift (longer wavelength absorption) compared to unsubstituted naphthalene, with an absorption maximum (ε > 10,000 M⁻¹cm⁻¹) and a high fluorescence quantum yield (Φ = 0.85) .

- The bulky trimethylsilyl groups reduce steric quenching, enhancing fluorescence efficiency.

- Methoxy- and nitro-substituted naphthalenes: 1-Methoxy-4-nitronaphthalene (C₁₁H₉NO₃) demonstrates reduced fluorescence due to the electron-withdrawing nitro group, which promotes non-radiative decay pathways . Methoxy groups (electron-donating) can counteract nitro effects, but steric hindrance may limit π-π interactions.

Fluorostyryl-substituted naphthalene (hypothetical comparison) :

- The fluorine atom’s electron-withdrawing nature may induce a moderate bathochromic shift compared to unsubstituted naphthalene.

- Fluorescence quantum yield is expected to be lower than silylethynyl derivatives but higher than nitro-substituted analogs due to reduced steric bulk.

Thermal and Structural Stability

Core-chlorinated naphthalene diimides (NDIs) :

1-(Benzyloxy)naphthalene :

Toxicological and Environmental Profiles

- Methylnaphthalenes: 1- and 2-Methylnaphthalene are associated with respiratory and hepatic toxicity in mammals, with oral LD₅₀ values >1,000 mg/kg . No toxicological data are available for 1-(4-fluorostyryl)naphthalene, but fluorinated aromatics generally exhibit higher environmental persistence .

Data Tables

Table 1: Photophysical Properties of Naphthalene Derivatives

Table 2: Structural Parameters in Crystalline Phases

Key Research Findings

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.